N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
This compound features a 2,3-dimethoxyphenylmethyl group attached to an acetamide core, which is further linked via a sulfanyl bridge to a 5-(4-fluorophenyl)-1,3-oxazol-2-yl moiety. The structural complexity arises from the interplay of electron-donating methoxy groups, the electronegative fluorine atom, and the heterocyclic oxazole ring.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-25-16-5-3-4-14(19(16)26-2)10-22-18(24)12-28-20-23-11-17(27-20)13-6-8-15(21)9-7-13/h3-9,11H,10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXXBJJFYLRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with selected analogues:
Key Observations:
- Oxazole vs.
- Substituent Effects : The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which could enhance receptor affinity compared to nitro- or methoxy-substituted analogs (e.g., ). Methoxy groups in the dimethoxyphenylmethyl moiety likely improve membrane permeability .
- Steric and Conformational Differences: Bulky substituents like phenoxymethyl in may hinder rotational freedom, whereas the smaller fluorine atom in the target compound minimizes steric interference .
Pharmacological and Functional Comparisons
Anti-Exudative Activity:
Acetamide derivatives with sulfanyl-linked heterocycles, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .
Crystallographic and Stability Data:
N-Substituted 2-arylacetamides, such as those reported in , exhibit conformational flexibility influenced by substituents. The dihedral angles between aromatic rings in these compounds (e.g., 54.8°–77.5° in ) affect molecular packing and stability. The target compound’s methoxy groups may promote tighter crystal packing compared to methyl or chloro substituents .
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